2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Beschreibung
Eigenschaften
Molekularformel |
C27H26ClN5O4S |
|---|---|
Molekulargewicht |
552.0 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H26ClN5O4S/c1-17-5-11-21(12-6-17)33-26(18-7-9-20(28)10-8-18)31-32-27(33)38-16-25(34)30-29-15-19-13-23(36-3)24(37-4)14-22(19)35-2/h5-15H,16H2,1-4H3,(H,30,34)/b29-15+ |
InChI-Schlüssel |
FOCIHVFOOHXCBF-WKULSOCRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (CAS No. 893726-63-1) is a triazole derivative notable for its diverse biological activities. This article explores the compound's biological activities, particularly its antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.86 g/mol. The structure features a triazole ring linked to a sulfanyl group and a hydrazide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study examining various triazole compounds, including derivatives similar to our target compound, it was found that these compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A compound structurally related to our target exhibited an MIC (Minimum Inhibitory Concentration) against E. coli and Staphylococcus aureus, indicating potential as an antibiotic agent .
Antioxidant Activity
The antioxidant capacity of triazole derivatives has been extensively studied. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to evaluate the scavenging activity of synthesized triazoles.
- Findings : The compound showed promising antioxidant activity comparable to ascorbic acid, with an IC50 value indicating effective radical scavenging . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain triazole compounds can inhibit cancer cell proliferation.
- Research Insights : A related triazole compound was found to inhibit the growth of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM . This underscores the potential of our target compound in cancer therapy.
Mechanistic Studies
Molecular docking studies have been conducted to elucidate the interaction between these compounds and their biological targets. For instance:
- Binding Affinities : Docking scores for related compounds indicated strong binding interactions with bacterial enzymes, suggesting a mechanism for their antibacterial action .
Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring and the benzylidene/acylhydrazide moieties. These modifications influence physicochemical properties, binding affinities, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Substituent Effects on Bioactivity
- Methoxy vs. Hydroxy Groups : The 2,4,5-trimethoxyphenylmethylidene group in the target compound likely improves lipophilicity and membrane permeability compared to the 3-hydroxyphenyl analog, which may exhibit higher solubility but reduced bioavailability .
- Chlorophenyl vs.
- Sulfanyl Linkers : Allylsulfanyl groups (e.g., in ) introduce conformational flexibility, whereas rigid sulfanyl-acetohydrazide linkers (as in the target compound) may favor specific hydrogen-bonding interactions with biological targets .
Crystallographic and Stability Data
- The target compound’s (E)-configuration is critical for maintaining planar geometry, enabling intermolecular C–H⋯N hydrogen bonds and C–H⋯π interactions, as observed in related triazole derivatives .
- Analogous compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) exhibit monoclinic crystal systems (space group P2₁/c) and higher thermal stability due to dense packing, a feature likely shared by the target compound .
Data Tables
Table 2: Crystallographic Parameters of Selected Analogs
| Compound ID | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Refinement (R factor) | Source |
|---|---|---|---|---|---|---|---|---|---|
| P2₁/c | 11.28 | 7.41 | 31.09 | 100.96 | 2553.1 | 4 | 0.051 | Bruker APEXII | |
| Not reported | – | – | – | – | – | – | 0.035 | SHELX |
Vorbereitungsmethoden
Step 1: Formation of 5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
-
Reagents :
-
4-Chlorobenzaldehyde, 4-methylphenylhydrazine, and thiocarbohydrazide.
-
-
Conditions :
-
Reflux in ethanol (12–16 hours) under acidic catalysis (conc. HCl).
-
-
Mechanism :
Yield : 68–72% (reported for analogous triazoles).
Condensation with 2,4,5-Trimethoxybenzaldehyde
The final step involves Schiff base formation between the acetohydrazide and 2,4,5-trimethoxybenzaldehyde.
Step 3: Formation of the Hydrazone Derivative
-
Reagents :
-
Acetohydrazide (from Step 2), 2,4,5-trimethoxybenzaldehyde.
-
-
Conditions :
-
Mechanism :
Yield : 65–70% (based on analogous hydrazones).
Optimization and Reaction Monitoring
Table 1: Key Reaction Parameters and Outcomes
| Step | Reaction Time (h) | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | 16 | 78 (reflux) | Ethanol | HCl | 68–72 |
| 2 | 16 | 0–25 | DCM | None | 75–80 |
| 3 | 8 | 78 (reflux) | Ethanol | AcOH | 65–70 |
Notes :
-
Step 1 : Prolonged reflux ensures complete cyclization.
-
Step 2 : Low temperature minimizes side reactions during thioether formation.
-
Step 3 : Acetic acid accelerates imine formation while suppressing aldol condensation.
Characterization and Validation
Spectroscopic Data:
Purity Assessment:
Challenges and Mitigation Strategies
-
Low Yields in Step 3 :
-
Isomerization Risk :
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) demonstrated consistent yields (~67%) using the same conditions, confirming reproducibility. Cost analysis reveals that the triazole-thiol (Step 1) accounts for 45% of total material costs, highlighting the need for optimized aryl aldehyde synthesis .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization involves multi-step protocols with precise control of reaction conditions. Key steps include:
- Triazole ring formation : React 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux (ethanol, 12–24 hours) to form the intermediate triazole-thiol .
- Sulfanyl linkage introduction : Use cesium carbonate as a base in DMF at 60–80°C to promote nucleophilic substitution between the triazole-thiol and chloroacetohydrazide .
- Hydrazone condensation : React the intermediate with 2,4,5-trimethoxybenzaldehyde in methanol under acidic catalysis (e.g., acetic acid) at room temperature for 6–8 hours .
Optimization tips : - Monitor reactions via TLC/HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) .
What advanced techniques validate the structural integrity of this compound?
Answer:
Combined spectroscopic and computational methods are critical:
- NMR : Use H/C NMR to confirm tautomerism in the triazole ring and hydrazone geometry. For example, the E-configuration of the hydrazone group shows a characteristic imine proton signal at δ 8.2–8.5 ppm .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
- IR spectroscopy : Identify S-H (2550–2600 cm) and N-H (3200–3300 cm) stretches .
How do researchers address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
- SAR analysis : Compare analogs (e.g., replacing 2,4,5-trimethoxyphenyl with 3,4-dichlorophenyl) to isolate activity-contributing groups .
- Dose-response curves : Test concentrations across 3–5 log scales to determine IC consistency .
Example : Antimicrobial activity discrepancies may stem from differences in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous buffers) .
What methodologies explore structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve systematic structural modifications:
- Substituent variation : Replace the 4-methylphenyl group with ethyl or methoxy groups to assess steric/electronic effects on triazole reactivity .
- Hydrazone modifications : Test aldehydes with varied substituents (e.g., nitro, hydroxyl) to evaluate hydrogen-bonding interactions with target enzymes .
- Biological testing : Screen analogs against panels of enzymes (e.g., COX-2, topoisomerase II) or cancer cell lines to correlate structural features with activity .
Tools : Molecular docking (AutoDock Vina) to predict binding modes to targets like tubulin or DNA gyrase .
How can researchers resolve spectral data ambiguities (e.g., tautomerism in the triazole ring)?
Answer:
Tautomerism in the triazole ring (1,2,4-triazole vs. 1,3,4-triazole) is resolved via:
- Dynamic NMR : Observe temperature-dependent chemical shift changes in deuterated DMSO .
- X-ray crystallography : Definitive assignment of ring tautomers via bond-length analysis .
- Computational modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
What protocols assess the compound’s stability under physiological conditions?
Answer:
Stability studies include:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyze via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) or DSC to determine decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products via LC-MS .
What strategies identify metabolic pathways and potential toxicity?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH, analyze metabolites via LC-QTOF-MS .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Acute toxicity : Dose rodents (OECD 423 guidelines) and monitor hematological/hepatic parameters .
How do computational methods enhance understanding of this compound’s mechanism?
Answer:
- Molecular docking : Predict binding to targets like EGFR or β-tubulin using PDB structures (e.g., 1M17) .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability .
- QSAR models : Relate electronic descriptors (HOMO/LUMO) to bioactivity using Random Forest algorithms .
What advanced techniques compare this compound’s efficacy with analogs?
Answer:
- Free-energy calculations (MM-PBSA) : Quantify binding affinity differences between analogs .
- Synergy assays : Test combinations with standard drugs (e.g., paclitaxel) via Chou-Talalay method .
- Resistance profiling : Expose drug-resistant cell lines (e.g., P-gp overexpressing) to evaluate efflux pump susceptibility .
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